

Physical and chemical properties of Sabinene

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Compound of Interest

Compound Name: *Sabinen*

Cat. No.: *B10790251*

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An In-depth Technical Guide to the Physical and Chemical Properties of **Sabinene**

Introduction

Sabinene is a naturally occurring bicyclic monoterpene with the molecular formula $C_{10}H_{16}$.^{[1][2]} It is a significant constituent of various essential oils, including those from Norway spruce and holm oak, and contributes to the spicy flavor of black pepper.^{[2][3]} **Sabinene** is found in two enantiomeric forms, (+)-**sabinene** and (-)-**sabinene**.^[2] This monoterpene is of considerable interest in the pharmaceutical, cosmetic, and food industries due to its anti-inflammatory, antioxidant, antimicrobial, and antifungal properties. It is also being explored as a potential component for next-generation aircraft fuels. This guide provides a comprehensive overview of the physical and chemical properties of **sabinene**, detailed experimental protocols, and visualizations of relevant pathways.

Physical and Chemical Properties

The physical and chemical properties of **sabinene** are summarized in the tables below. These properties can vary slightly depending on the specific enantiomer and the purity of the sample.

Table 1: General and Physical Properties of Sabinene

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₁₆	
Molecular Weight	136.23 g/mol	
Appearance	Colorless to pale yellow liquid	
Odor	Woody, herbaceous, peppery, and spicy	
Density	0.840 to 0.850 g/mL at 20-25 °C	
Boiling Point	163-165 °C at 760 mmHg	
Refractive Index	~1.460 to 1.475 at 20 °C	
Optical Rotation	Varies depending on the enantiomer; e.g., -60° to -72° for one form.	
Flash Point	~37-45 °C	
Vapor Pressure	2.633 mmHg at 25 °C (estimated)	

Table 2: Solubility and Spectroscopic Data of Sabinene

Property	Description	Reference(s)
Solubility	Insoluble in water; soluble in organic solvents like ethanol, DMSO, and dimethylformamide.	
¹ H NMR	Data available.	
¹³ C NMR	Data available.	
Mass Spectrometry (MS)	Base peak at m/z 93; other significant peaks at m/z 91, 77, 41, and 39.	
Infrared (IR) Spectroscopy	Data available.	

Experimental Protocols

This section details methodologies for the extraction, purification, analysis, and chemical transformation of **sabinene**.

Extraction of Sabinene from Plant Material

Sabinene is commonly extracted from essential oils of various plants. Hydrodistillation is a widely used method.

Protocol: Hydrodistillation using a Clevenger-type Apparatus

- **Preparation of Plant Material:** Approximately 100 g of dried and ground plant material is placed in a 2 L round-bottom flask.
- **Maceration (Optional):** 400 mL of distilled water is added to the flask to fully submerge the plant material. Allowing the material to macerate for up to 24 hours can enhance extraction efficiency.
- **Apparatus Assembly:** A Clevenger-type apparatus is assembled with the round-bottom flask.

- **Distillation:** The flask is heated to boil the water. The distillation is continued for 3-4 hours, during which steam carries the volatile essential oils into the condenser.
- **Collection:** The condensed essential oil and water are collected. The oil, being less dense, forms a layer above the water.
- **Separation and Drying:** The oil layer is carefully collected and dried over anhydrous sodium sulfate to remove residual water.
- **Storage:** The dried essential oil is transferred to a sealed, airtight vial and stored at 4°C in the dark.

Purification of Sabinene

Fractional distillation or preparative HPLC can be used to purify **sabinene** from the extracted essential oil.

Protocol: Purification by Normal Phase Preparative High-Performance Liquid Chromatography (NP-Prep-HPLC)

- **Sample Preparation:** The essential oil is dissolved in a suitable solvent.
- **Chromatographic Conditions:**
 - **Column:** A suitable normal-phase column.
 - **Mobile Phase:** A non-polar solvent system.
 - **Detection:** UV detection at an appropriate wavelength (e.g., 254 nm).
- **Injection and Fraction Collection:** The sample is injected into the HPLC system, and fractions corresponding to the **sabinene** peak are collected.
- **Solvent Evaporation:** The solvent is removed from the collected fractions, typically using a rotary evaporator, to yield purified **sabinene**.

Analysis of Sabinene

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for the identification and quantification of **sabinene**.

Protocol: GC-MS Analysis

- Column: A non-polar capillary column (e.g., SLB®-5ms).
- Oven Temperature Program: An initial temperature of 50 °C, ramped to 200 °C at a rate of 3 °C/min.
- Injector Temperature: 280 °C.
- Carrier Gas: Helium or Hydrogen.
- Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

Chemical Reactions of Sabinene

Sabinene undergoes various chemical reactions, including isomerization, hydrogenation, and oxidation.

Protocol: Isomerization to α -Thujene

- In a reaction vessel under an inert atmosphere, react 0.2 to 0.5 moles of an alkali metal (e.g., lithium) with 0.3 to 0.8 moles of a primary or secondary amine (e.g., ethylenediamine) per mole of **sabinene**.
- The reaction is typically carried out at an elevated temperature (e.g., 128-133 °C) for several hours.
- The resulting α -thujene can be isolated and purified using methods like precise distillation.

Protocol: Hydrogenation of **Sabinene**

- Dissolve **sabinene** in a suitable solvent (e.g., ethanol or ethyl acetate) in a high-pressure reactor.
- Add a hydrogenation catalyst, such as 5% Pd/C or PtO₂, to the solution.

- Pressurize the reactor with hydrogen gas and maintain the reaction at a controlled temperature (e.g., 263–298 K) until the reaction is complete.
- Filter the reaction mixture to remove the catalyst.
- Remove the solvent to obtain the hydrogenated product.

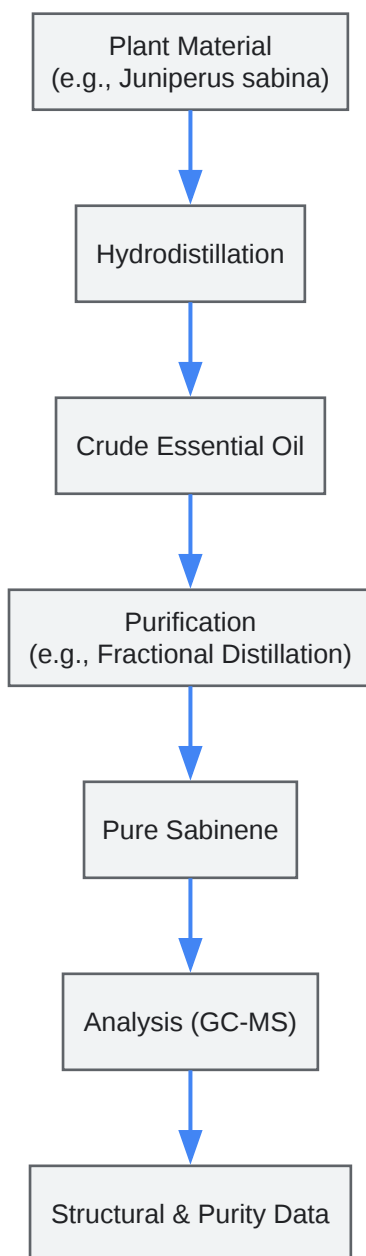
Protocol: Ozonolysis of **Sabinene**

The ozonolysis of **sabinene** proceeds via the Criegee mechanism, forming a primary ozonide that decomposes into Criegee intermediates and a carbonyl compound. This reaction is typically studied in atmospheric simulation chambers.

- Introduce a known concentration of **sabinene** into an atmospheric simulation chamber.
- Introduce ozone into the chamber to initiate the reaction.
- Monitor the decay of **sabinene** and the formation of products (e.g., acetone, formaldehyde, sabinaketone) using techniques like PTR-MS and FTIR spectroscopy.

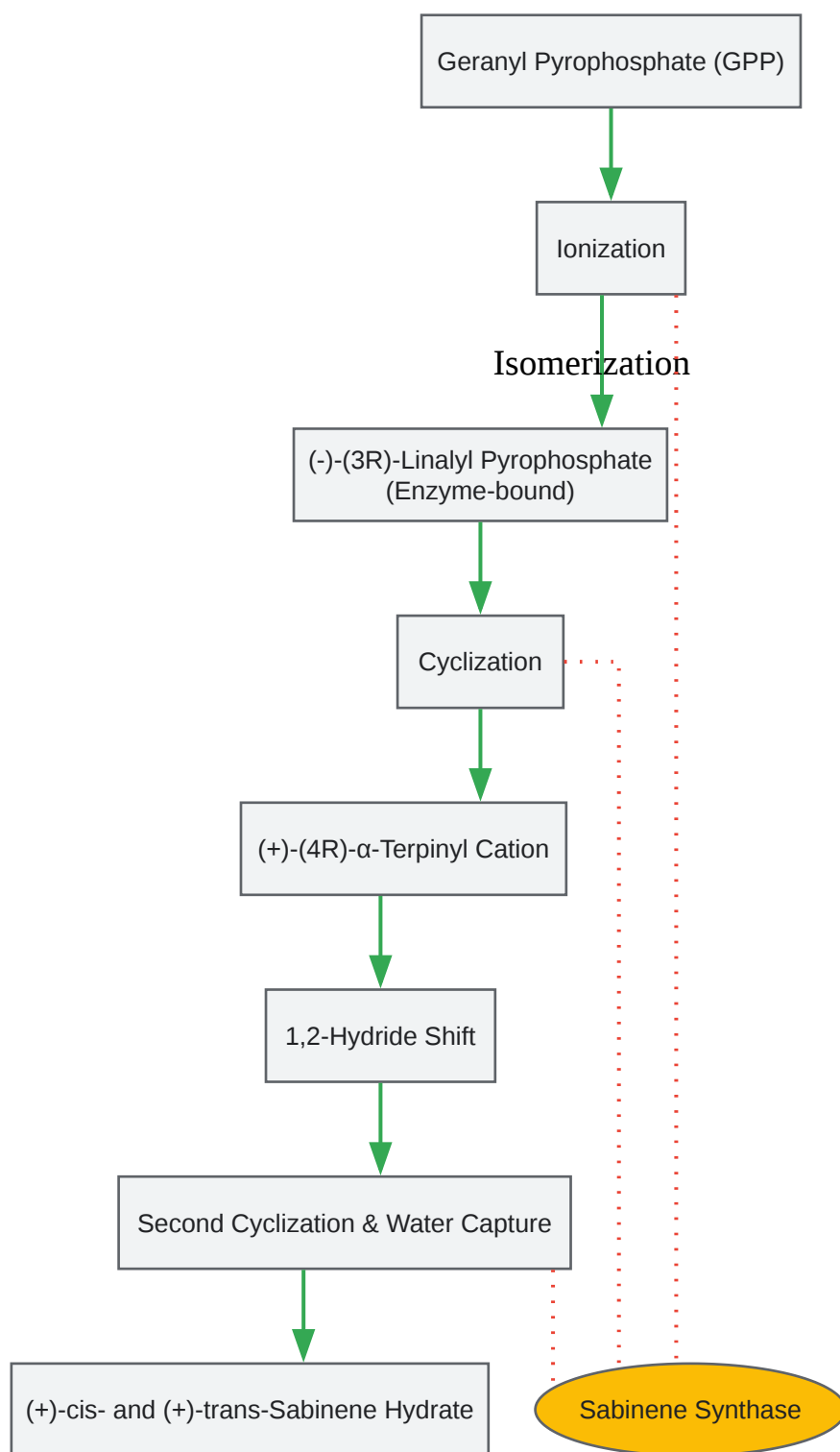
Visualizations

The following diagrams illustrate key pathways and workflows related to **sabinene**.



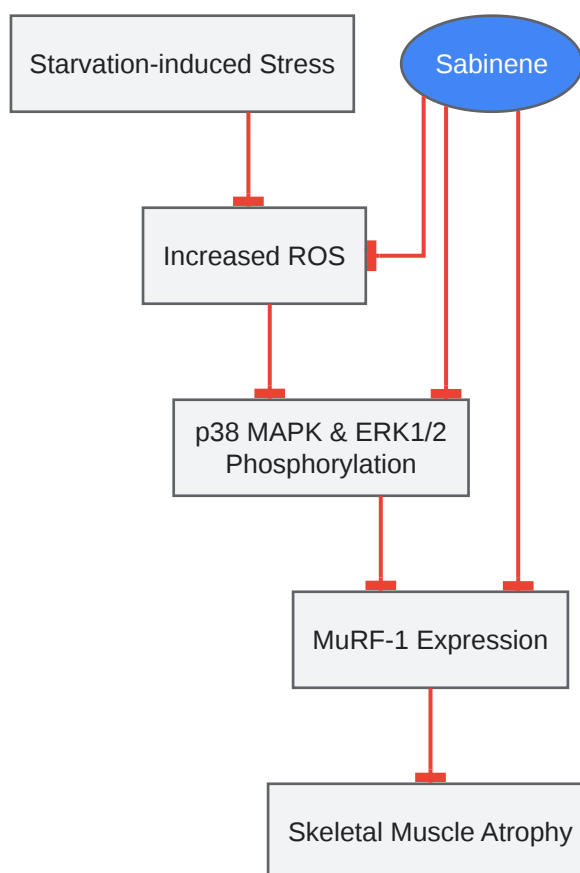
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Caption: Experimental workflow for the extraction and analysis of **sabinene**.



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Caption: Biosynthesis of **Sabinene** Hydrate from Geranyl Pyrophosphate.



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